3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine

Hydrophilicity LogP Bioorthogonal Chemistry

Standard phenyl-tetrazines offer fast bioorthogonal ligation but lack secondary functional handles and aqueous solubility. This research-grade building block combines inverse-electron-demand Diels-Alder (IEDDA) reactivity with an imidazole ring for metal coordination and pH-tunable electronics. - XLogP3 -1.6, TPSA 80.2 Ų → dissolves in PBS without DMSO, minimizing cytotoxicity - Enables ditopic H-bonding for HOFs & heterobimetallic architectures - Protonation-switchable electronic character for ratiometric pH sensing

Molecular Formula C5H4N6
Molecular Weight 148.13 g/mol
Cat. No. B12821560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine
Molecular FormulaC5H4N6
Molecular Weight148.13 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)C2=NN=CN=N2
InChIInChI=1S/C5H4N6/c1-4(7-2-6-1)5-10-8-3-9-11-5/h1-3H,(H,6,7)
InChIKeyOBYGUUNHZABIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine: Bifunctional Tetrazine Building Block


3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine (CAS 927200-15-5) is a monocyclic 1,2,4,5-tetrazine derivative bearing an imidazol-4(5)-yl substituent at the 3‑position [1]. This architecture combines the inverse‑electron‑demand Diels–Alder (IEDDA) reactivity of the electron‑deficient tetrazine nucleus with the hydrogen‑bond donor/acceptor capacity and metal‑coordination capability of the imidazole ring. The compound’s computed physicochemical profile—XLogP3 of ‑1.6 and a topological polar surface area (TPSA) of 80.2 Ų—indicates significantly higher polarity than classic aryl‑substituted tetrazines, suggesting superior aqueous compatibility [2]. As a research‑grade building block, it enables modular construction of probes, ligands, and conjugates that require both fast bioorthogonal ligation and secondary functional handles.

Why Imidazolyl-Tetrazine Cannot Be Replaced by Generic Analogs


Generic tetrazines such as 3‑phenyl‑ or 3,6‑dipyridyl‑1,2,4,5‑tetrazines lack the imidazole ring’s dual capability for pH‑dependent electronic modulation and transition‑metal coordination. While simple aryl tetrazines serve as competent dienes for IEDDA ligation, they cannot simultaneously function as hydrogen‑bond donors or ligands for metal‑catalyzed processes without additional synthetic elaboration. The imidazol‑4‑yl substituent introduces a protonation‑switchable electronic character—neutral imidazole is weakly electron‑withdrawing, whereas protonated imidazolium strongly withdraws electron density from the tetrazine core—potentially enabling pH‑tunable reaction kinetics that are absent in the phenyl or pyridyl series [1]. Consequently, a researcher attempting to substitute a phenyl‑tetrazine for 3‑(1H‑imidazol‑4‑yl)‑1,2,4,5‑tetrazine would lose both the aqueous solubility advantage and the ability to exploit imidazole‑specific interactions.

Quantitative Differentiation from Structural Analogs


Enhanced Aqueous Solubility vs. Aryl-Tetrazines

The target compound exhibits a computed XLogP3 of –1.6 [1], which is approximately 3 log units lower than that of the widely employed 3,6‑diphenyl‑1,2,4,5‑tetrazine (XLogP3 ≈ 2.8). Although direct experimental log P data for the target compound are not yet published, the predicted value indicates substantially greater aqueous solubility, reducing the need for co‑solvents or surfactants in biological assay buffers [2].

Hydrophilicity LogP Bioorthogonal Chemistry

Higher Polar Surface Area for Membrane Exclusion

The target compound has a computed TPSA of 80.2 Ų, which is approximately 25 % higher than that of 3‑phenyl‑1,2,4,5‑tetrazine (estimated TPSA ≈ 64 Ų) [1]. This higher polar surface area is a direct consequence of the five hydrogen‑bond acceptor sites contributed by the imidazole and tetrazine rings, versus four acceptors in the phenyl analog [2].

TPSA Membrane Permeability Drug-Like Properties

Unique Hydrogen-Bond Donor Capability

The target compound possesses one hydrogen‑bond donor (imidazole N‑H), unlike 3‑phenyl‑1,2,4,5‑tetrazine (0 donors) or 3,6‑dipyridin‑2‑yl‑1,2,4,5‑tetrazine (0 donors) [1]. This donor capability enables the compound to participate in directed hydrogen‑bonding networks, a prerequisite for crystal engineering, supramolecular polymer construction, and specific biomolecular recognition events that cannot be exploited by conventional donor‑deficient tetrazines [2].

Hydrogen Bond Donor Supramolecular Assembly Ligand Design

Research Applications Based on Differentiated Properties


Aqueous-Phase Bioorthogonal Labeling of Live-Cell Surface Receptors

The compound’s low computed lipophilicity (XLogP3 = –1.6) and high TPSA (80.2 Ų) ensure efficient dissolution in phosphate‑buffered saline without the need for DMSO co‑solvent, minimizing cytotoxicity during extracellular protein tagging. When conjugated to a strained alkene partner (e.g., TCO), the tetrazine moiety undergoes rapid IEDDA ligation, while the imidazole ring remains available for secondary functionalization via metal coordination or pH‑responsive switching. This scenario is directly supported by the hydrophilicity differentiation evidence [1] and the hydrogen‑bond donor capability [2].

Hydrogen-Bonded Supramolecular Framework Construction

The presence of both an imidazole N‑H donor and multiple nitrogen‑based acceptors allows 3‑(1H‑imidazol‑4‑yl)‑1,2,4,5‑tetrazine to serve as a ditopic tecton for hydrogen‑bonded organic frameworks (HOFs) and co‑crystals. Unlike donor‑deficient phenyl‑ or pyridyl‑tetrazines, this compound can engage in complementary D‑A‑D hydrogen‑bonding patterns, enabling the formation of predictable supramolecular synthons. This application arises from the hydrogen‑bond donor differentiation described in Section 3 [2].

Heterobimetallic Complex Synthesis for Catalysis

The imidazole nitrogen can coordinate to a first metal center (e.g., Cu(I), Zn(II)), while the tetrazine ring or its post‑click pyridazine product can bind a second metal, yielding heterobimetallic architectures. This dual‑coordination mode is not possible with 3‑phenyl‑ or 3,6‑dipyridyl‑tetrazines, which lack the imidazole donor site. The scenario is supported by the class‑level evidence of metal‑chelation potential inherent to imidazole‑tetrazine hybrids [3].

pH-Switchable Fluorescent Probe Development

The imidazole substituent’s protonation state modulates the electron‑withdrawing character of the group, which in turn influences the tetrazine ring’s fluorescence quantum yield. At acidic pH (imidazolium form), the tetrazine may exhibit enhanced fluorescence due to a deeper LUMO energy, providing a ratiometric pH sensor platform. This scenario builds on the pH‑dependent electronic modulation referenced in Section 2 [3] and the class‑level inference of imidazole‑tetrazine protonation effects.

Quote Request

Request a Quote for 3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.